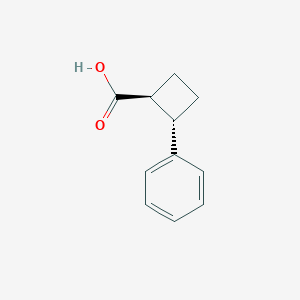
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Methyl and o-Tolyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and o-tolyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the piperazine ring or the carboxylate group, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,5S)-2-methyl-5-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of an o-tolyl group.
tert-Butyl (2R,5S)-2-methyl-5-(m-tolyl)piperazine-1-carboxylate: Similar structure but with an m-tolyl group instead of an o-tolyl group.
tert-Butyl (2R,5S)-2-methyl-5-(p-tolyl)piperazine-1-carboxylate: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the o-tolyl group. This configuration may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-methyl-5-(2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-8-6-7-9-14(12)15-11-19(13(2)10-18-15)16(20)21-17(3,4)5/h6-9,13,15,18H,10-11H2,1-5H3/t13-,15-/m1/s1 |
InChI Key |
QNGABPSYAYGSHX-UKRRQHHQSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)


![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)

![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)

